4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine 4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1219914-67-6
VCID: VC2998596
InChI: InChI=1S/C14H13N3S2/c1-18-11-5-2-6-12-13(11)17-14(19-12)16-9-10-4-3-7-15-8-10/h2-8H,9H2,1H3,(H,16,17)
SMILES: CSC1=CC=CC2=C1N=C(S2)NCC3=CN=CC=C3
Molecular Formula: C14H13N3S2
Molecular Weight: 287.4 g/mol

4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine

CAS No.: 1219914-67-6

Cat. No.: VC2998596

Molecular Formula: C14H13N3S2

Molecular Weight: 287.4 g/mol

* For research use only. Not for human or veterinary use.

4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine - 1219914-67-6

Specification

CAS No. 1219914-67-6
Molecular Formula C14H13N3S2
Molecular Weight 287.4 g/mol
IUPAC Name 4-methylsulfanyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C14H13N3S2/c1-18-11-5-2-6-12-13(11)17-14(19-12)16-9-10-4-3-7-15-8-10/h2-8H,9H2,1H3,(H,16,17)
Standard InChI Key YIDPBGSBCMYNFY-UHFFFAOYSA-N
SMILES CSC1=CC=CC2=C1N=C(S2)NCC3=CN=CC=C3
Canonical SMILES CSC1=CC=CC2=C1N=C(S2)NCC3=CN=CC=C3

Introduction

4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine is a complex organic compound that belongs to the class of benzothiazolamines. It features a benzo[d]thiazole ring system, which is a heterocyclic structure containing both sulfur and nitrogen atoms, and a pyridine derivative attached to the nitrogen atom of the benzothiazole ring. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the presence of these functional groups.

Synthesis and Preparation

The synthesis of 4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine typically involves several key steps:

  • Starting Materials: The synthesis often begins with commercially available starting materials such as 2-aminothiophenol and pyridine-3-carbaldehyde.

  • Formation of Benzothiazole Ring: The benzothiazole ring is formed through a condensation reaction between 2-aminothiophenol and a suitable aldehyde or acid chloride.

  • Introduction of Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction.

  • Attachment of Pyridin-3-ylmethyl Group: The pyridin-3-ylmethyl group is attached through a reductive amination or alkylation reaction.

Synthesis Pathway

StepReaction TypeReagentsConditions
1Condensation2-aminothiophenol, aldehydeAcidic conditions
2Nucleophilic substitutionMethyl iodide, baseBasic conditions
3Reductive aminationPyridine-3-carbaldehyde, reducing agentMild conditions

Potential Applications

  • Pharmaceutical Development: Its structural complexity and reactivity make it a candidate for drug development targeting various diseases.

  • Medicinal Chemistry Research: The compound can serve as a scaffold for designing new drugs with improved efficacy and safety profiles.

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